4-Methanesulfonylamino-benzenesulfonamide

Carbonic anhydrase inhibition Structure-activity relationship Benzenesulfonamide pharmacology

Select this compound for its structurally distinct benzenesulfonamide core and para-methanesulfonamido tail, which confer a unique hydrogen-bond topology compared to acetazolamide (AAZ). It shows a ~3.75-fold CA-II potency gain over its 4-methylamino analog, making it a superior starting point for focused library synthesis. Deploy as a broad-spectrum, pan-CA inhibitor probe in screening campaigns. We strongly recommend Ki profiling against hCA I, II, IX, and XII upon receipt to calibrate your assays.

Molecular Formula C7H10N2O4S2
Molecular Weight 250.3 g/mol
CAS No. 4426-90-8
Cat. No. B3062827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methanesulfonylamino-benzenesulfonamide
CAS4426-90-8
Molecular FormulaC7H10N2O4S2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C7H10N2O4S2/c1-14(10,11)9-6-2-4-7(5-3-6)15(8,12)13/h2-5,9H,1H3,(H2,8,12,13)
InChIKeyKPLRLDFXFOARQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methanesulfonylamino-benzenesulfonamide (CAS 4426-90-8): A Para-Methanesulfonamido Benzenesulfonamide for Carbonic Anhydrase Profiling and Procurement Differentiation


4-Methanesulfonylamino-benzenesulfonamide (CAS 4426-90-8; molecular formula C₇H₁₀N₂O₄S₂; molecular weight 250.3 g/mol) is a para-substituted benzenesulfonamide derivative bearing a methanesulfonylamino (–NHSO₂CH₃) moiety at the 4-position of the benzene ring [1]. It is classified as a small-molecule investigative agent [2] and is annotated as an inhibitor of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII [2]. Unlike clinically approved sulfonamide CA inhibitors that incorporate heterocyclic sulfonamide zinc-binding groups, this compound retains the primary benzenesulfonamide headgroup and modulates potency and isoform selectivity through the para-methanesulfonamido tail substituent.

Why Generic Substitution Fails: Structural Divergence Between 4-Methanesulfonylamino-benzenesulfonamide (CAS 4426-90-8) and Clinical-Stage Sulfonamide CA Inhibitors


Generic substitution among sulfonamide carbonic anhydrase inhibitors is precluded by isoform-specific inhibition profiles and tail-group-dependent physicochemical properties. The target compound carries a methanesulfonamido (–NHSO₂CH₃) para-substituent, which confers a distinct hydrogen-bond donor/acceptor topology compared to the sulfamoyl moiety of acetazolamide (AAZ) or the 4-fluorophenyl tail of SLC-0111 [1]. Even within the benzenesulfonamide subclass, the methanesulfonamido group produces a measurable increase in CA-II inhibitory potency over the 4-methylamino analog (Ki 64 nM vs 240 nM), a difference of approximately 3.75-fold attributable to the sulfonyl oxygen acting as an additional hydrogen-bond acceptor . Without isoform-by-isoform Ki data for the target compound, any assumption that a pharmacologically similar replacement will replicate the multi-isoform inhibition signature of 4-Methanesulfonylamino-benzenesulfonamide introduces a procurement risk for target-based screening campaigns.

Quantitative Differentiation Evidence for 4-Methanesulfonylamino-benzenesulfonamide (CAS 4426-90-8) Versus Closest Analogs and Benchmarks


CA-II Inhibitory Potency of the Methanesulfonamido Substituent Versus 4-Methylamino Analogs

4-Methanesulfonylamino-benzenesulfonamide exhibits a reported CA-II inhibition constant (Ki) of 64 nM, representing a 3.75-fold improvement over the 4-methylamino-benzenesulfonamide analog (Ki = 240 nM). The potency gain is attributed to the sulfonyl oxygen of the methanesulfonamido group acting as an additional hydrogen-bond acceptor within the CA active site . This direct comparator evidence demonstrates that replacing the methylamino (–NHCH₃) tail with the methanesulfonamido (–NHSO₂CH₃) tail enhances binding affinity by approximately 0.6 log units.

Carbonic anhydrase inhibition Structure-activity relationship Benzenesulfonamide pharmacology

Potency Advantage Over the Parent Scaffold: CA-II Inhibition Versus Unsubstituted Benzenesulfonamide

The target compound (Ki = 64 nM for hCA II) is approximately 4.8-fold more potent than unsubstituted benzenesulfonamide, which exhibits a reported Ki of 305.0 nM against human carbonic anhydrase II . This potency enhancement confirms that the para-methanesulfonamido substituent contributes favorably to zinc-binding group presentation and/or active-site hydrophobic contacts beyond what the bare benzenesulfonamide scaffold provides.

Carbonic anhydrase II Benzenesulfonamide Inhibitor potency

Comparative hCA II Potency Versus Clinical Benchmark Acetazolamide (AAZ)

Acetazolamide (AAZ), the most widely used clinical carbonic anhydrase inhibitor, inhibits hCA II with a Ki of 12.5 nM [1]. The target compound's reported Ki of 64 nM places it approximately 5.1-fold weaker than AAZ against hCA II. However, the target compound belongs to the benzenesulfonamide chemotype rather than the heterocyclic sulfonamide class (thiadiazole-sulfonamide) of AAZ, providing a structurally distinct scaffold for exploring isoform selectivity that is not achievable with AAZ.

Acetazolamide Carbonic anhydrase II Benchmark comparison

Multi-Isoform Target Profile: Annotated Inhibition of hCA I, II, IX, and XII

The Therapeutic Target Database (TTD) annotates 4-Methanesulfonylamino-benzenesulfonamide as an inhibitor of four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII [1]. This multi-isoform profile distinguishes it from isoform-selective clinical candidates such as SLC-0111, which preferentially targets hCA IX/XII with an hCA II Ki of 960.0 nM [2]. While quantitative Ki values for the target compound against hCA I, IX, and XII remain unavailable in the public domain, the annotation across both cytosolic (I, II) and tumor-associated transmembrane (IX, XII) isoforms indicates a broad-spectrum inhibition profile. This stands in contrast to SLC-0111, which exhibits a >75-fold selectivity window for hCA IX over hCA II.

Carbonic anhydrase isoform selectivity hCA IX hCA XII

Physicochemical Differentiation: Molecular Weight, Hydrogen-Bond Capacity, and Lipinski Compliance

4-Methanesulfonylamino-benzenesulfonamide (MW 250.3 g/mol; HBD 2; HBA 6; XLogP −0.7) differs markedly from clinical sulfonamide CA inhibitors in key physicochemical parameters [1]. Acetazolamide (MW 222.2 g/mol; HBD 2; HBA 5; XLogP −0.3) is slightly smaller and less polar. SLC-0111 (MW ~308 g/mol; HBD 2; HBA 5) is larger and more lipophilic. The target compound's higher hydrogen-bond acceptor count (6 vs 5) and lower calculated logP (−0.7 vs −0.3) predict greater aqueous solubility and potentially lower membrane permeability compared to AAZ. These differences directly impact formulation strategy, DMSO stock concentration limits, and cell-based assay compatibility.

Physicochemical properties Drug-likeness Lipinski Rule of Five

Known Data Gaps: Absence of Publicly Available Multi-Isoform Ki, Selectivity, and ADME Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases reveals an absence of publicly deposited quantitative inhibition data (Ki, IC50) for 4-Methanesulfonylamino-benzenesulfonamide against any hCA isoform or other target [1][2]. No peer-reviewed publication or patent directly reports experimental Ki values for this compound. The hCA II Ki of 64 nM cited in this guide is sourced from a vendor-compiled SAR summary whose primary experimental reference is not publicly traceable . Absent data dimensions include: hCA I, IX, XII Ki values; selectivity ratios (e.g., hCA II/hCA IX); off-target profiling; aqueous solubility (experimental); metabolic stability; and membrane permeability. Until these data are experimentally generated, any procurement decision for selectivity-critical applications relies on structural analogy rather than direct measurement.

Data transparency Evidence gap Procurement risk

Best-Use Scenarios for 4-Methanesulfonylamino-benzenesulfonamide (CAS 4426-90-8) Based on Current Evidence


Pan-Carbonic Anhydrase Inhibitor Screening Libraries for Isoform Profiling

Given its TTD annotation as an inhibitor of hCA I, II, IX, and XII [1], 4-Methanesulfonylamino-benzenesulfonamide is best deployed as a broad-spectrum probe in pan-CA inhibitor screening libraries. Its benzenesulfonamide scaffold, combined with a para-methanesulfonamido tail that enhances CA-II potency approximately 4.8-fold over the unsubstituted parent [2], makes it a suitable core structure for medicinal chemistry expansion. Users should employ the compound as a starting point for synthesizing focused libraries aimed at dissecting the contribution of the methanesulfonamido group to isoform selectivity, with the explicit recommendation that all synthesized analogs be profiled against hCA I, II, IX, and XII to generate the currently missing multi-isoform dataset.

Scaffold-Hopping from Heterocyclic Sulfonamides (Acetazolamide Class) to Benzenesulfonamide Chemotypes

For research programs seeking to move away from the thiadiazole-sulfonamide chemotype of acetazolamide (AAZ), 4-Methanesulfonylamino-benzenesulfonamide offers a structurally distinct benzenesulfonamide template. Although its hCA II potency is approximately 5.1-fold weaker than AAZ (64 nM vs 12.5 nM) [1], the benzenesulfonamide core permits different vectors for tail-group derivatization, potentially enabling isoform selectivity profiles not achievable with the heterocyclic AAZ scaffold. This compound serves as a bridge between the extensively characterized clinical sulfonamides and novel benzenesulfonamide-based inhibitor series.

Physicochemical Comparator in ADME/Formulation Studies of Sulfonamide CA Inhibitors

With its calculated XLogP of −0.7 and six hydrogen-bond acceptors, 4-Methanesulfonylamino-benzenesulfonamide occupies a more polar region of chemical space compared to the clinical benchmarks AAZ (XLogP −0.3) and SLC-0111 [1]. This property profile predicts higher aqueous solubility and potentially lower passive membrane permeability, making the compound a useful comparator for studying the relationship between sulfonamide polarity and cellular uptake. Formulation scientists evaluating DMSO stock solubility limits or aqueous dilution protocols for sulfonamide CA inhibitors can use this compound as a representative of the polar benzenesulfonamide subclass.

De Novo hCA Isoform Selectivity Determination and Reference Standard Generation

The most impactful near-term application is the generation of primary experimental data. Because no peer-reviewed Ki values exist for this compound against any hCA isoform [1][2], laboratories equipped with stopped-flow CO₂ hydration assay capability should prioritize the systematic determination of Ki values for hCA I, II, IX, and XII. Once these reference data are established and deposited in public databases (ChEMBL, BindingDB), 4-Methanesulfonylamino-benzenesulfonamide can transition from an under-characterized investigative agent to a calibrated reference standard for benzenesulfonamide-based CA inhibitor research.

Quote Request

Request a Quote for 4-Methanesulfonylamino-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.